molecular formula C18H18ClNO5S B2855010 (5-Chloro-2-methoxyphenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797689-83-8

(5-Chloro-2-methoxyphenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone

Cat. No. B2855010
CAS RN: 1797689-83-8
M. Wt: 395.85
InChI Key: LKHZKNXISGDITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-Chloro-2-methoxyphenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone” is a chemical compound with the molecular formula C18H18ClNO5S . It has a molecular weight of 395.85 g/mol . The compound is not intended for human or veterinary use .


Molecular Structure Analysis

The compound has a complex structure, which includes a chloro-methoxyphenyl group, a methoxyphenylsulfonyl group, and an azetidinyl group . The InChI string of the compound is InChI=1S/C16H15ClN2O3/c1-21-15-5-4-11 (17)7-14 (15)16 (20)19-9-13 (10-19)22-12-3-2-6-18-8-12/h2-8,13H,9-10H2,1H3 .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a molecular weight of 318.75 g/mol, an XLogP3-AA of 2.4, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, a rotatable bond count of 4, an exact mass of 318.0771200 g/mol, a monoisotopic mass of 318.0771200 g/mol, a topological polar surface area of 51.7 Ų, a heavy atom count of 22, and a complexity of 390 .

Mechanism of Action

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body, influencing their function and leading to changes at the cellular level .

Mode of Action

It’s possible that it interacts with its targets by binding to active sites or allosteric sites, thereby modulating their activity . This interaction could lead to changes in the conformation of the target proteins, affecting their function .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. For instance, if it targets enzymes involved in metabolic pathways, it could influence the synthesis or breakdown of certain metabolites . The downstream effects would depend on the specific pathways and metabolites involved .

Pharmacokinetics

Factors such as its chemical structure, solubility, and stability could influence its bioavailability . For instance, its methoxy groups might enhance its solubility, potentially improving its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if it inhibits a particular enzyme, it could lead to a decrease in the production of a specific metabolite, affecting cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, certain conditions might enhance or inhibit its interaction with its targets, affecting its overall effect .

Safety and Hazards

The safety and hazards of this compound are not well-documented .

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5S/c1-24-13-4-6-14(7-5-13)26(22,23)15-10-20(11-15)18(21)16-9-12(19)3-8-17(16)25-2/h3-9,15H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHZKNXISGDITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-methoxyphenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone

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